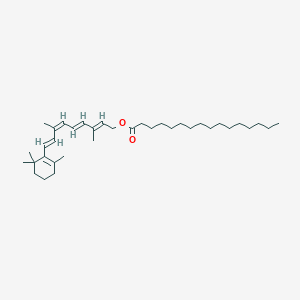

9-cis-Vitamin A palmitate

Description

Properties

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-UMNZIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515210 | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34356-29-1 | |

| Record name | Retinol, 15-hexadecanoate, 9-cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pro-Hormone Action of 9-cis-Retinyl Palmitate in Gene Regulation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of the mechanism of action of 9-cis-retinyl palmitate in gene regulation. It is crucial to understand that 9-cis-retinyl palmitate, a retinyl ester, does not directly interact with the nuclear receptors that control gene expression. Instead, it functions as a pro-hormone, requiring enzymatic conversion to its active metabolite, 9-cis-retinoic acid. This document details the multi-step metabolic cascade, the subsequent interaction of 9-cis-retinoic acid with Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs), and the downstream consequences for gene transcription. We present quantitative data from key studies, detailed experimental protocols for assessing retinoid activity, and visual diagrams of the core pathways and workflows to facilitate a comprehensive understanding for research and development applications.

The Indirect Mechanism: Metabolic Activation of 9-cis-Retinyl Palmitate

The primary mechanism of action of 9-cis-retinyl palmitate in gene regulation is its sequential enzymatic conversion into the biologically active ligand, 9-cis-retinoic acid. This process occurs in two main stages: hydrolysis and oxidation.

Stage 1: Hydrolysis of the Palmitate Ester

The first and rate-limiting step is the hydrolysis of the ester bond to release 9-cis-retinol (B22316). This reaction is catalyzed by retinyl ester hydrolases (REHs). Studies on pig liver homogenates have shown that REHs exhibit a higher relative activity towards cis-isomers of retinyl palmitate compared to the all-trans isomer, suggesting an efficient mobilization of 9-cis-retinol from its storage form.[1]

Stage 2: Two-Step Oxidation to 9-cis-Retinoic Acid

Once liberated, 9-cis-retinol undergoes a two-step oxidation process to become 9-cis-retinoic acid:

-

Retinol (B82714) to Retinal: 9-cis-retinol is oxidized to 9-cis-retinaldehyde. This reaction is catalyzed by a class of stereospecific enzymes known as 9-cis-retinol dehydrogenases (RDHs), which are members of the short-chain alcohol dehydrogenase/reductase superfamily.

-

Retinal to Retinoic Acid: 9-cis-retinaldehyde is then irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

The efficient formation of 9-cis-retinoic acid in cellular systems often requires the coordinated action of both retinol and retinal dehydrogenases.

Signaling Pathway for 9-cis-Retinyl Palmitate Activation

The following diagram illustrates the conversion of 9-cis-retinyl palmitate from a storage form into the active signaling molecule that enters the nucleus to regulate gene expression.

Gene Regulation by 9-cis-Retinoic Acid

9-cis-retinoic acid is a unique, high-affinity ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARα, β, γ) and the Retinoid X Receptors (RXRα, β, γ).[2][3][4]

-

RXR Activation: 9-cis-retinoic acid is the exclusive high-affinity endogenous ligand for RXRs.[5]

-

RAR Activation: It also binds to and activates RARs with high affinity, similar to all-trans-retinoic acid.

Upon ligand binding, these receptors undergo a conformational change and regulate the transcription of target genes. They function primarily as dimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

-

RXR/RAR Heterodimers: This is the most common functional unit. The heterodimer binds to RAREs, and upon binding of a ligand to one or both receptor partners, it releases corepressor proteins and recruits coactivator proteins. This complex then modulates the assembly of the transcription machinery, leading to an increase or decrease in the transcription rate of the target gene.

-

RXR/RXR Homodimers: 9-cis-retinoic acid can also activate RXR homodimers, which typically bind to a specific type of response element (DR-1). This provides a distinct pathway for gene regulation that is not activated by all-trans-retinoic acid.[6]

Quantitative Data on Retinoid Activity and Gene Expression

The following tables summarize key quantitative data from studies investigating the metabolism and gene regulatory effects of 9-cis-retinoids.

Table 1: Enzymatic Activity and Receptor Binding Affinity

| Parameter | Substrate / Ligand | Enzyme / Receptor | Value | Source Organism / System | Citation |

| Relative Hydrolase Activity | 9-cis-Retinyl Palmitate | Retinyl Ester Hydrolase | 2.4 ± 0.1 | Pig Liver Homogenate | [1] |

| all-trans-Retinyl Palmitate | Retinyl Ester Hydrolase | 1.0 (Reference) | Pig Liver Homogenate | [1] | |

| Apparent Km | 9-cis-Retinyl Palmitate | Retinyl Ester Hydrolase | 142 - 268 µM | Pig Liver Cytosol | [1] |

| Binding Affinity (Kd) | 9-cis-Retinoic Acid | RXRα | 15.7 nM | Transfected COS-1 Cells | Allenby et al., 1993 |

| 9-cis-Retinoic Acid | RXRβ | 18.3 nM | Transfected COS-1 Cells | Allenby et al., 1993 | |

| 9-cis-Retinoic Acid | RXRγ | 14.1 nM | Transfected COS-1 Cells | Allenby et al., 1993 | |

| 9-cis-Retinoic Acid | RARs | 0.2 - 0.7 nM | Transfected COS-1 Cells | Allenby et al., 1993 |

Table 2: 9-cis-Retinoic Acid Mediated Changes in Gene Expression

| Gene | Cell Type / Model | Treatment | Fold Change (mRNA) | Citation |

| CYP26A1 | Human Neural Stem Cells | 1000 nM 9-cis-RA (18 days) | + 32.9-fold | [7] |

| RARB | Human Neural Stem Cells | 1000 nM 9-cis-RA (18 days) | > +400-fold | [7] |

| AFP | McA-RH 8994 Rat Hepatoma | 100 nM 9-cis-RA | + 5-fold | [8] |

| LRAT | iPSC-derived Hepatic Stellate Cells | 2 µM 9-cis-RA (4 days) | ~ +4-fold (Significantly upregulated) | [9] |

| RGS5 | iPSC-derived Hepatic Stellate Cells | 2 µM 9-cis-RA (4 days) | ~ +3-fold (Significantly upregulated) | [9] |

| COL1A1 | iPSC-derived Hepatic Stellate Cells | 2 µM 9-cis-RA (4 days) | ~ -4-fold (Significantly downregulated) | [9] |

| LOXL2 | iPSC-derived Hepatic Stellate Cells | 2 µM 9-cis-RA (4 days) | ~ -3-fold (Significantly downregulated) | [9] |

| CYP3A4 | iPSC-derived Hepatocytes | 2 µM 9-cis-RA (6 days) | ~ +10-fold (Significantly upregulated) | [9] |

Table 3: Cellular Response to 9-cis-Retinoic Acid

| Assay | Cell Line | Parameter | Value | Citation |

| Growth Inhibition | HCL-H82 (SCLC) | IC50 | < 1.0 µM | [10] |

| Reporter Gene Activity | LA-N-5 Neuroblastoma | CAT Activity | 2-3 fold higher than all-trans-RA | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 9-cis-retinyl palmitate and its metabolites.

Protocol: Retinyl Ester Hydrolase (REH) Activity Assay

This protocol is synthesized based on methodologies for related substrates and specific parameters identified for the 9-cis isomer.[1][12][13]

-

Substrate Preparation:

-

Prepare a stock solution of 9-cis-retinyl palmitate in a suitable organic solvent like ethanol, ensuring all procedures are carried out under yellow or red light to prevent isomerization.

-

For the assay, the substrate is typically emulsified in a buffer containing a detergent, such as sodium taurocholate, to ensure its availability to the enzyme.

-

-

Enzyme Source Preparation:

-

Prepare a cell or tissue homogenate (e.g., from liver) in a suitable buffer (e.g., phosphate (B84403) or Tris buffer).

-

Centrifuge the homogenate to obtain a cytosolic fraction (supernatant) or a microsomal fraction (pellet after ultracentrifugation), as REH activity can be present in multiple compartments.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the enzyme preparation with an assay buffer (pH 8.0-9.0).

-

Initiate the reaction by adding the 9-cis-retinyl palmitate substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent mixture, such as hexane/ethanol, which also serves to extract the retinoids.

-

Add an internal standard (e.g., retinyl acetate) to correct for extraction efficiency.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Collect the organic (upper) phase and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase compatible with HPLC.

-

Analyze the sample by reverse-phase HPLC with UV detection (typically at 325 nm).

-

Quantify the amount of 9-cis-retinol produced by comparing its peak area to a standard curve of authentic 9-cis-retinol. Activity is typically expressed as nmol of product formed per minute per mg of protein.

-

Protocol: Luciferase Reporter Assay for RXR Activation

This protocol is adapted from standard methodologies for assessing nuclear receptor activation.

-

Cell Culture and Transfection:

-

Plate suitable host cells (e.g., COS-1, HEK293) in a 96-well plate.

-

Co-transfect the cells using a lipid-based transfection reagent with three plasmids:

-

An expression vector for the human RXRα receptor.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an RXR response element (RXRE, e.g., a DR-1 element).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-cis-retinoic acid (or other test compounds). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity (from the RXRE reporter) and the Renilla luciferase activity (for normalization) sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the relative response ratio by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.

-

Normalize the data to the vehicle control to determine the fold-activation.

-

Plot the fold-activation against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Protocol: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol outlines the steps to quantify changes in the expression of genes regulated by 9-cis-retinoic acid, such as CYP26A1 and RARB.[7]

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., human neural stem cells) under standard conditions.

-

Treat the cells with the desired concentration of 9-cis-retinoic acid or vehicle control for a specified duration (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain:

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for the target gene (e.g., CYP26A1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Run the reactions in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Cq) for each reaction.

-

Calculate the relative gene expression using the ΔΔCq method:

-

Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq = Cqtarget - Cqhousekeeping).

-

Normalize the ΔCq of the treated sample to the ΔCq of the vehicle control sample (ΔΔCq = ΔCqtreated - ΔCqcontrol).

-

Calculate the fold change as 2-ΔΔCq.

-

-

Mandatory Visualizations

Experimental Workflow: qPCR Analysis

The following diagram outlines the workflow for quantifying gene expression changes in response to 9-cis-retinoid treatment using qPCR.

Logical Relationship: Dimerization and DNA Binding

This diagram illustrates the logical relationships between ligand binding, receptor dimerization, and subsequent binding to DNA response elements to initiate gene transcription.

References

- 1. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression and neuroblastoma cell differentiation in response to retinoic acid: differential effects of 9-cis and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-cis-retinoic acid is more effective than all-trans-retinoic acid in upregulating expression of the alpha-fetoprotein gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by retinal pigment epithelium microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Biological Activity of 9-cis-Vitamin A Palmitate and its All-trans Isomer

Abstract

Vitamin A, in its various isomeric forms, is a critical regulator of a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. Its biological activity is mediated by the conversion of storage forms, such as retinyl esters, into active metabolites, primarily all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9cRA). These molecules function as ligands for nuclear receptors, modulating the transcription of specific target genes. This technical guide provides a comprehensive comparison of the biological activities of 9-cis-Vitamin A palmitate and its all-trans isomer. We delve into their metabolism, mechanisms of action at the nuclear receptor level, comparative in vitro effects, and the experimental protocols used for their evaluation.

Introduction and Metabolic Activation

Retinyl palmitate serves as the primary storage form of Vitamin A in the body.[1] It is a retinyl ester, where retinol (B82714) is esterified to the fatty acid, palmitic acid. The biological effects of retinyl palmitate isomers are not direct; they are contingent upon their hydrolysis to retinol and subsequent two-step oxidation to the transcriptionally active retinoic acid forms.[1] The all-trans isomer is the most common and biologically active form, while the 9-cis isomer is a naturally occurring stereoisomer with distinct biological functions.[2] The overall biological potency of 9-cis-retinyl palmitate is reported to be approximately 26% of that of all-trans-retinyl palmitate.[2][3][4]

The metabolic conversion is a critical prerequisite for biological activity. This pathway involves several enzymatic steps, beginning with the hydrolysis of the ester bond.

Mechanism of Action: Nuclear Receptor Activation

The biological effects of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), both of which have α, β, and γ subtypes.[5][6] These receptors act as ligand-inducible transcription factors.[6] The key distinction between the all-trans and 9-cis isomers lies in their receptor specificity.

-

All-trans-Retinoic Acid (atRA) is a high-affinity ligand for all RAR subtypes but does not bind to RXRs.[7]

-

9-cis-Retinoic Acid (9cRA) is a pan-agonist, capable of binding to and activating all RAR and RXR subtypes.[5][7][8]

Upon ligand binding, these receptors undergo a conformational change. RARs typically form heterodimers with RXRs, which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[6] Because 9cRA can activate RXR, it can also influence gene expression through RXR homodimers or RXR heterodimers with other nuclear receptors (e.g., VDR, TR, PPAR), giving it a broader potential range of biological activities not achievable by atRA alone.[5][9]

Quantitative Comparison of Biological Activity

The differential receptor activation profiles of atRA and 9cRA lead to distinct quantitative and qualitative differences in their biological effects.

Table 1: Relative Potency and Receptor Binding

| Parameter | All-trans Isomer | 9-cis Isomer | Reference(s) |

|---|---|---|---|

| Biological Activity (Retinyl Palmitate) | 100% (Reference) | ~26% | [3],[4],[2] |

| RAR Binding (as Retinoic Acid) | High Affinity | High Affinity | [7],[8] |

| RXR Binding (as Retinoic Acid) | No Binding | High Affinity (Ki = 3.8-12 nM) |[7],[10],[8] |

Table 2: Comparative In Vitro Cellular Effects (as Retinoic Acid)

| Cell Line / System | Endpoint | All-trans-Retinoic Acid (atRA) | 9-cis-Retinoic Acid (9cRA) | Reference(s) |

|---|---|---|---|---|

| HaCaT Keratinocytes | Inhibition of Proliferation | More Potent | Slightly Weaker Activity | [11] |

| HaCaT Keratinocytes | CRABP II mRNA Induction | More Potent | Slightly Weaker Activity | [11] |

| Human Neuroblastoma SH-SY5Y | RAR-β & CRABP II Induction | Effective at nM concentrations | Requires 10-fold higher concentrations for comparable induction | [12] |

| Human Neural Stem Cells | CYP26A1 Induction (1000 nM) | 45.9-fold increase | 32.9-fold increase | [13] |

| Human Neural Stem Cells | RARB Induction | >400-fold increase | >400-fold increase (similar potency) | [13] |

| Myeloid Cells (Normal) | Clonal Growth Stimulation | Less Potent | More Potent | [14] |

| HNSCC Cell Lines | Growth Inhibition (10⁻⁶ M) | Effective in 6 of 7 cell lines | Effective in all 7 cell lines |[15] |

These data indicate that while both isomers can elicit similar effects, their relative potencies can vary significantly depending on the cell type and the specific biological endpoint being measured. The unique ability of 9cRA to activate RXRs can lead to different or more potent effects in certain cellular contexts, such as stimulating myeloid cell growth or inhibiting the proliferation of atRA-resistant cancer cells.[14][15]

Experimental Protocols

Accurate comparison of these isomers requires robust and precise analytical methods. Below are outlines of key experimental protocols.

Protocol 1: Quantification of Retinoid Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of retinyl palmitate and retinoic acid isomers from biological samples.

-

Sample Preparation (Saponification & Extraction):

-

Homogenize tissue or plasma samples. To quantify total Vitamin A, a saponification step is required to hydrolyze retinyl esters to retinol.[16]

-

For direct ester analysis, perform lipid extraction using an organic solvent system (e.g., hexane/isopropanol).

-

Add an antioxidant like butylated hydroxytoluene (BHT) to all solvents to prevent oxidation and isomerization.[16]

-

Perform all steps under dim or yellow light using amber glassware to prevent photoisomerization.[16]

-

Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

-

-

Chromatographic Separation:

-

System: A standard HPLC system with a UV or diode array detector (DAD) is used.[17]

-

Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 mm x 150 mm) is commonly employed.[18] Normal-phase columns can also be used for specific separations.[19]

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase for reversed-phase separation of retinoic acids and retinol consists of methanol (B129727) and an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.2).[18] For retinyl esters, a mobile phase of acetonitrile/water may be used.[20]

-

Detection: Monitor the eluent at the absorbance maximum for the compounds of interest: ~325 nm for retinol and retinyl esters, and ~350 nm for retinoic acid isomers.[17][19]

-

-

Quantification:

-

Generate a standard curve using certified standards of all-trans and 9-cis isomers.

-

Calculate the concentration in the sample by comparing the peak area to the standard curve. Use of an internal standard is recommended for accuracy.

-

Protocol 2: Analysis of Retinoid-Induced Gene Expression by RT-qPCR

This protocol is used to quantify changes in the mRNA levels of retinoid-responsive genes, such as RARB or CRABP2.[12]

Pharmacokinetics and In Vivo Considerations

While this guide focuses on the palmitate esters, clinical studies on the active retinoic acid forms provide valuable insight. Phase I trials of oral 9-cis-retinoic acid in cancer patients established a recommended Phase II dose of 100 mg/m²/day.[5][21] Dose-limiting toxicities were primarily headaches and diarrhea.[5][21] Other common retinoid-class side effects included dry skin, hypertriglyceridemia, and conjunctivitis.[5][7] Pharmacokinetic analyses showed that 9cRA can induce its own metabolism with chronic administration, leading to reduced plasma levels over time.[5][7] The primary metabolite of 9cRA in plasma is 4-oxo-9-cis-retinoic acid.[22]

Conclusion

The biological activities of this compound and its all-trans isomer are fundamentally dictated by the actions of their active metabolites, 9cRA and atRA. While all-trans-retinyl palmitate is considered more potent overall, this is largely a reflection of the higher intrinsic activity of atRA in many cellular systems. The defining characteristic of the 9-cis isomer is its ability to serve as a precursor for 9cRA, a pan-agonist that uniquely activates the RXR family of nuclear receptors. This opens up distinct signaling pathways that are inaccessible to the all-trans isomer, leading to different biological outcomes in specific contexts. For researchers and drug development professionals, understanding this differential receptor activation is paramount for harnessing the therapeutic potential of specific retinoid isomers.

References

- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 9-cis-Retinyl Palmitate - CD Bioparticles [cd-bioparticles.net]

- 5. Phase I trial of 9-cis retinoic acid in adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 7. Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological effects and metabolism of 9-cis-retinoic acid and its metabolite 9,13-di-cis-retinoic acid in HaCaT keratinocytes in vitro: comparison with all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jfda-online.com [jfda-online.com]

- 19. sav.sk [sav.sk]

- 20. pure.psu.edu [pure.psu.edu]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 9-cis-Retinyl Palmitate in Mammals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-cis-retinyl palmitate is a crucial retinoid ester, serving as a precursor for the biologically active 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The biosynthesis of 9-cis-retinyl palmitate is a multi-step enzymatic process that is vital for various physiological functions, including development, immune response, and vision. This technical guide provides an in-depth overview of the core biosynthetic pathway of 9-cis-retinyl palmitate in mammals, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes. The elucidation of this pathway is critical for understanding retinoid metabolism and for the development of novel therapeutics targeting retinoid signaling.

The Core Biosynthetic Pathway

The primary route for the synthesis of 9-cis-retinyl palmitate in mammals involves the isomerization of an all-trans-retinoid precursor to its 9-cis isomer, followed by esterification with palmitic acid. While the complete pathway is an area of ongoing research, the key enzymatic steps have been largely delineated. The pathway can be initiated from dietary provitamin A carotenoids or from stored all-trans-retinyl esters.

A crucial step in this pathway is the generation of 9-cis-retinol (B22316), which serves as the direct substrate for esterification. Evidence suggests that the isomerization from the all-trans to the 9-cis configuration likely occurs at the level of retinol (B82714). Once formed, 9-cis-retinol is then esterified to 9-cis-retinyl palmitate by the action of two key enzymes: Lecithin (B1663433):retinol acyltransferase (LRAT) and Acyl-CoA:retinol acyltransferase (ARAT).

Key Enzymes and Their Roles

The biosynthesis of 9-cis-retinyl palmitate is orchestrated by a series of enzymes with specific substrate affinities:

-

β-carotene 15,15'-monooxygenase (BCO1) and β-carotene 9',10'-dioxygenase (BCO2): These enzymes are responsible for the initial cleavage of dietary β-carotene isomers into retinal isomers. The oxidative conversion of 9-cis-β-carotene can yield 9-cis-retinal (B17824), a precursor to 9-cis-retinol.[1][2]

-

Retinol Dehydrogenase 4 (RDH4), also known as cis-Retinol Dehydrogenase (cRDH): This stereo-specific enzyme catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal.[1][3] This is a critical step in the pathway leading to the formation of 9-cis-retinoic acid, but the reverse reaction, the reduction of 9-cis-retinal to 9-cis-retinol, is also possible.[1]

-

Lecithin:retinol acyltransferase (LRAT): This enzyme catalyzes the transfer of an acyl group from lecithin to retinol, forming retinyl esters. LRAT is capable of esterifying 9-cis-retinol to form 9-cis-retinyl esters.[4][5][6][7]

-

Acyl-CoA:retinol acyltransferase (ARAT): ARAT provides an alternative pathway for retinol esterification, utilizing fatty acyl-CoAs as the acyl donor. This enzyme can also esterify 9-cis-retinol.[4][7][8]

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of 9-cis-retinyl palmitate. It is important to note that kinetic data for these enzymes with 9-cis-retinoid substrates are not as extensively characterized as for their all-trans counterparts.

| Enzyme | Substrate | Km | Vmax | Tissue/Source | Reference |

| LRAT | all-trans-retinol | 0.243 µM | 0.199 µM/(min-mg) | Bovine RPE | [9] |

| dipalmitoylphosphatidylcholine | 1.38 µM | 0.17 µM/(min-mg) | Bovine RPE | [9] | |

| ARAT | all-trans-retinol | ~10-fold higher than LRAT | Similar to LRAT | Bovine RPE | [8] |

| RDH4 | 9-cis-retinol | Not Reported | Not Reported | Mouse Embryo | [1] |

| RALDH4 | 9-cis-retinal | Not Reported | Vmax/Km = 27.4 | Mouse | [10] |

Endogenous Concentrations of 9-cis-Retinoids:

| Retinoid | Concentration | Tissue/Source | Condition | Reference |

| 9-cis-retinyl esters | 1 pmol/eye | Mouse Eye | Daily oral 9-cis-retinyl acetate (B1210297) (4 and 12.5 mg/kg) | [11] |

| 9-cis-retinyl esters | Undetectable | Mouse Eye | Untreated or low dose 9-cis-retinyl acetate | [11] |

| 9-cis-retinyl esters | Detectable | Mouse Liver | Repeated doses of 9-cis-retinyl acetate (>=12.5 mg/kg) | [11] |

| 9-cis-retinoic acid | 13 pmol/g | Mouse Liver | Normal diet | [12] |

| 9-cis-retinoic acid | 100 pmol/g | Mouse Kidney | Normal diet | [12] |

| 9-cis-retinoic acid | < 1 nmol/L | Human Plasma | Fasting | [12] |

| 9-cis-retinoic acid | 9 nmol/L | Human Plasma | After liver consumption | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 9-cis-retinyl palmitate biosynthesis.

Retinoid Extraction from Tissues for HPLC/LC-MS Analysis

This protocol is adapted from established methods for the extraction of various retinoids from biological samples.[12][14][15][16][17][18]

Materials:

-

Tissue sample (e.g., liver, retina)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Internal standard (e.g., retinyl acetate)

-

0.025 M KOH in ethanol (B145695)

-

Nitrogen gas stream

-

Glass vials and pipettes

Procedure:

-

Homogenization: Homogenize a known weight of tissue (e.g., 50-200 mg) in an appropriate volume of homogenization buffer.

-

Internal Standard Addition: Add a known amount of internal standard (e.g., 100 pmol of retinyl acetate) to the homogenate.

-

Saponification (Optional, for total retinol analysis): For the analysis of total retinol (free and esterified), add an equal volume of 1 M KOH in ethanol and incubate at 60°C for 1 hour to hydrolyze the retinyl esters.

-

Extraction:

-

Add 1-3 ml of 0.025 M KOH in ethanol to the tissue homogenate (up to 500 µL).

-

Add 10 ml of hexane to the aqueous ethanol phase.

-

Vortex vigorously for 5 minutes and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane phase.

-

Repeat the hexane extraction two more times.

-

-

Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 120 µL acetonitrile for most tissues, 500 µL for liver).

-

Analysis: Analyze the sample by HPLC or LC-MS/MS.

Assay for 9-cis-Retinol Dehydrogenase (RDH4) Activity

This protocol is based on the methodology described for the characterization of RDH4.[1]

Materials:

-

Microsomal fractions from cells expressing RDH4 or control cells

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

9-cis-retinol (substrate)

-

NAD+ (cofactor)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., acetonitrile/water, 85:15, v/v)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction (containing RDH4), assay buffer, and NAD+.

-

Initiate Reaction: Add 9-cis-retinol to initiate the reaction. The final concentration of 9-cis-retinol should be in the low micromolar range.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, 9-cis-retinal. Monitor the elution profile at 350 nm.

Assay for LRAT and ARAT Activity with 9-cis-Retinol

This protocol is a modification of existing assays for LRAT and ARAT to specifically measure the formation of 9-cis-retinyl palmitate.[8][19][20]

Materials:

-

Microsomal fractions from a tissue of interest (e.g., liver, RPE)

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT)

-

9-cis-retinol (substrate)

-

For LRAT: Dipalmitoylphosphatidylcholine (DPPC) liposomes

-

For ARAT: Palmitoyl-CoA

-

Bovine serum albumin (BSA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase suitable for separating retinyl esters (e.g., acetonitrile/isopropanol gradient)

Procedure:

-

Substrate Preparation:

-

LRAT: Prepare DPPC liposomes by sonication in the assay buffer.

-

ARAT: Prepare a stock solution of palmitoyl-CoA in assay buffer.

-

-

Reaction Setup:

-

In a glass vial, combine the microsomal fraction, assay buffer, and BSA.

-

Add either DPPC liposomes (for LRAT) or palmitoyl-CoA (for ARAT).

-

-

Initiate Reaction: Add 9-cis-retinol (solubilized in a small amount of ethanol or DMSO) to the reaction mixture to initiate the reaction.

-

Incubation: Incubate at 37°C for a specific time (e.g., 15-30 minutes) with gentle shaking.

-

Stop Reaction and Extraction: Stop the reaction by adding 2 volumes of ethanol followed by 3 volumes of hexane. Vortex and centrifuge to separate the phases.

-

Drying and Reconstitution: Collect the hexane layer, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

-

HPLC Analysis: Analyze the sample by reverse-phase HPLC to separate and quantify the 9-cis-retinyl palmitate product. Monitor the elution profile at 325 nm.

Visualizations

Biosynthetic Pathway of 9-cis-Retinyl Palmitate

Caption: Proposed biosynthetic pathway of 9-cis-retinyl palmitate in mammals.

Experimental Workflow for 9-cis-Retinyl Palmitate Analysis

Caption: General experimental workflow for the analysis of 9-cis-retinyl palmitate.

Logical Relationship of Key Enzymes and Substrates

Caption: Logical relationships between precursors, intermediates, and enzymes.

Regulation of the Biosynthetic Pathway

The biosynthesis of 9-cis-retinyl palmitate is subject to regulation at multiple levels, ensuring a controlled supply of this important retinoid.

-

Substrate Availability: The availability of dietary precursors, such as 9-cis-β-carotene, is a primary determinant of the rate of synthesis.

-

Enzyme Expression and Activity: The expression of key enzymes is tissue-specific and can be regulated by various factors. For instance, LRAT expression is known to be induced by retinoic acid, suggesting a feedback mechanism.[21]

-

Energy Status: Recent studies have indicated that the energy status of the cell can regulate the levels of 9-cis-retinoic acid, with fasting increasing its concentration in several tissues.[22] This suggests that the upstream biosynthetic pathway, including the formation of 9-cis-retinyl palmitate, may also be under metabolic control. Glucose has been shown to suppress 9-cis-retinoic acid biosynthesis in pancreatic β-cells by inhibiting the transcription of RDH5.[22]

-

Compartmentalization: The subcellular localization of the biosynthetic enzymes, such as the association of retinol dehydrogenases with the endoplasmic reticulum, suggests that the pathway is compartmentalized, which may play a role in its regulation.[23]

Conclusion

The biosynthesis of 9-cis-retinyl palmitate is a complex and tightly regulated process that is essential for maintaining retinoid homeostasis in mammals. This technical guide has provided a comprehensive overview of the core pathway, including the key enzymes, quantitative data, and detailed experimental protocols. The continued investigation of this pathway, particularly in the areas of enzyme kinetics with 9-cis substrates and the nuances of its regulation, will be crucial for advancing our understanding of retinoid biology and for the development of targeted therapeutic interventions for a range of diseases. The provided diagrams offer a visual framework for understanding the intricate relationships within this vital metabolic pathway.

References

- 1. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lrat−/− Rat: CRISPR/Cas9 Construction and Phenotyping of a New Animal Model for Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl CoA:retinol acyltransferase (ARAT) activity is present in bovine retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic mechanism of lecithin retinol acyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Intracellular Transport of 9-cis-Retinyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the cellular and molecular mechanisms governing the uptake and intracellular trafficking of 9-cis-retinyl palmitate, a crucial isomer of vitamin A esters. Drawing from established principles of retinoid metabolism, this guide details the pathways from extracellular transport to intracellular conversion and storage, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Overview of Retinoid Transport and Metabolism

Vitamin A and its derivatives, known as retinoids, are essential lipophilic molecules involved in vision, immune function, embryonic development, and cellular differentiation. Retinyl esters, predominantly retinyl palmitate, serve as the primary storage form of vitamin A in the body. While all-trans-retinyl palmitate is the most abundant isomer, cis-isomers like 9-cis-retinyl palmitate play significant biological roles, primarily as precursors to 9-cis-retinoic acid, the specific ligand for Retinoid X Receptors (RXRs). Understanding the transport and metabolism of 9-cis-retinyl palmitate is critical for research into RXR-mediated pathways and the development of retinoid-based therapeutics.

The general pathway involves the transport of dietary retinyl esters via chylomicrons, uptake by the liver, storage, and subsequent mobilization of retinol (B82714) bound to retinol-binding protein (RBP) for delivery to peripheral tissues.

Caption: General pathway of dietary retinoid absorption, transport, and delivery.

Cellular Uptake Mechanisms

The cellular uptake of retinyl palmitate isomers is primarily achieved through two distinct pathways, depending on the carrier molecule.

Uptake from Lipoproteins

Dietary or supplemented 9-cis-retinyl palmitate is absorbed in the intestine and packaged into chylomicrons. In the bloodstream, lipoprotein lipase (B570770) (LPL) hydrolyzes triglycerides within the chylomicrons, generating chylomicron remnants enriched in retinyl esters. These remnants are then taken up by cells, primarily hepatocytes in the liver, via receptor-mediated endocytosis.

Once inside the cell within an endosome, the 9-cis-retinyl palmitate must be hydrolyzed by an intracellular retinyl ester hydrolase (REH) to release 9-cis-retinol (B22316), which can then be trafficked to other cellular compartments.

Caption: Uptake of chylomicron remnants and intracellular hydrolysis of retinyl esters.

The STRA6-Mediated Pathway for Retinol

The primary mechanism for the uptake of retinol from the circulation into many peripheral tissues is mediated by the transmembrane receptor STRA6 (Stimulated by Retinoic Acid 6).[1][2] STRA6 binds to the retinol-binding protein (RBP) complex (holo-RBP) and facilitates the transport of retinol across the cell membrane.[2][3]

It is crucial to note that STRA6 transports retinol, not retinyl esters. Therefore, for 9-cis-retinyl palmitate to utilize this pathway, it would first need to be hydrolyzed to 9-cis-retinol in the extracellular environment, a process that is not well characterized. However, various cis-retinoids have been shown to modulate STRA6 activity. For instance, 9-cis-retinal (B17824) can promote STRA6-mediated transport of retinol from holo-RBP to the intracellular binding protein CRBP1.[4] This suggests that the presence of 9-cis isomers can influence the uptake of other retinol forms.

Caption: The STRA6 receptor facilitates retinol uptake, coupled to intracellular binding and esterification.

Intracellular Transport and Metabolism

Following uptake and hydrolysis, 9-cis-retinol is chaperoned within the aqueous cytoplasm by cellular retinol-binding proteins (CRBPs). These proteins solubilize the retinoid, protect it from degradation, and present it as a substrate to various enzymes for either storage or conversion to active forms.

Key Metabolic Steps:

-

Hydrolysis: 9-cis-retinyl palmitate is hydrolyzed by retinyl ester hydrolase (REH) to 9-cis-retinol.

-

Binding: 9-cis-retinol binds to CRBP. Both CRBPI and CRBPII can bind 9-cis-retinol with high affinity.[5]

-

Esterification: For storage, 9-cis-retinol is re-esterified to 9-cis-retinyl palmitate by lecithin:retinol acyltransferase (LRAT) or acyl-CoA:retinol acyltransferase (ACAT).[6] This process drives the net influx of retinol into the cell.[3]

-

Oxidation: For biological activity, 9-cis-retinol is oxidized to 9-cis-retinal by retinol dehydrogenases (RDHs), such as cis-retinol dehydrogenase (cRDH).[6][7]

-

Further Oxidation: 9-cis-retinal is then irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8] 9-cis-retinoic acid is then transported to the nucleus to activate RXR-mediated gene transcription.[9]

Quantitative Data Summary

Quantitative data specifically on the cellular uptake and transport kinetics of 9-cis-retinyl palmitate are limited. The available information often compares its biological activity or metabolic products to other retinoid isomers.

| Parameter | Value/Observation | Context | Reference |

| Biological Activity | 26% of all-trans-vitamin A palmitate | General biological activity assessment. | [10] |

| Isorhodopsin Formation | ~30% of that formed by 9-cis-retinal | Oral gavage in Rpe65-/- mice. Suggests lower stability or absorption of the ester form compared to the aldehyde. | [11] |

| Cellular Uptake (as 9-cis-retinol) | ~75% of administered dose within 24h | In cRDH-transduced MCF7 breast cancer cells treated with 9-cis-retinol. | [7] |

| Cellular Preference (as retinol) | Hep G2 cells preferentially incorporate all-trans-retinol over 9-cis-retinol. | When provided with equimolar concentrations. HSC-T6 cells showed no preference. | [6][12] |

Table 1: Comparative Quantitative Data for 9-cis-Retinoids.

| Enzyme | Substrate | KM (µM) | Vmax (pmol/min/mg) | Context | Reference |

| MFAT | 9-cis-Retinol | 1.8 ± 0.2 | 120 ± 4 | Michaelis-Menten kinetics of human MFAT expressed in 293T cells. | [13] |

| MFAT | all-trans-Retinol | 1.6 ± 0.3 | 240 ± 10 | Michaelis-Menten kinetics of human MFAT expressed in 293T cells. | [13] |

| MFAT | 11-cis-Retinol | 0.9 ± 0.1 | 1000 ± 30 | Michaelis-Menten kinetics of human MFAT expressed in 293T cells. | [13] |

| MFAT | 13-cis-Retinol | 1.9 ± 0.2 | 190 ± 6 | Michaelis-Menten kinetics of human MFAT expressed in 293T cells. | [13] |

Table 2: Kinetic Parameters of Multifunctional O-Acyltransferase (MFAT) with Retinol Isomers. (Note: MFAT is a retinyl ester synthase found in Müller cells).

Key Experimental Protocols

The study of retinoid uptake and metabolism relies on a combination of cell culture, precise extraction techniques, and analytical chemistry.

Protocol: Cellular Uptake and Metabolism Assay

This protocol outlines a general method for assessing the uptake and conversion of 9-cis-retinyl palmitate in a cultured cell line.

-

Cell Culture: Plate cells (e.g., Hep G2 hepatoma cells) in appropriate media and grow to 80-90% confluency.

-

Retinoid Preparation: Prepare a stock solution of 9-cis-retinyl palmitate in a suitable solvent (e.g., ethanol (B145695) or DMSO). For cellular delivery, the retinoid is typically complexed with a carrier like fatty-acid-free bovine serum albumin (BSA) or delivered in a minimal volume of solvent.

-

Cell Treatment: Replace the culture medium with a serum-free medium containing the 9-cis-retinyl palmitate complex at the desired final concentration (e.g., 1-10 µM). Incubate for a specified time course (e.g., 0, 2, 6, 24 hours). All steps must be performed under dim red light to prevent photoisomerization.

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular retinoids.

-

Scrape cells into PBS and centrifuge to pellet.

-

Resuspend the cell pellet in a lysis buffer and homogenize. Reserve an aliquot for total protein quantification (e.g., BCA assay).

-

-

Retinoid Extraction:

-

To the cell homogenate, add an equal volume of ethanol containing an internal standard (e.g., retinyl acetate) to precipitate proteins.

-

Add a water-immiscible organic solvent (e.g., hexane) at a 2:1 ratio (hexane:homogenate).

-

Vortex vigorously for 2 minutes and centrifuge at >1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic (hexane) layer containing the lipids and retinoids.

-

Repeat the extraction step twice more on the aqueous phase and pool the organic layers.

-

-

Sample Preparation for HPLC:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or argon.

-

Reconstitute the dried retinoid extract in a small, precise volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto an HPLC system equipped with a UV detector (typically monitoring at 325 nm for retinol and 350 nm for retinoic acid).

-

Use a normal-phase column (e.g., silica) with a mobile phase of a non-polar solvent with a small percentage of a polar modifier (e.g., 99:1 hexane:isopropanol) to separate retinoid isomers and esters.

-

Identify and quantify peaks by comparing their retention times and spectral properties to those of authentic standards (9-cis-retinyl palmitate, 9-cis-retinol, 9-cis-retinal, etc.).

-

Normalize retinoid amounts to the total protein content of the cell lysate.

-

Caption: Standard experimental workflow for analyzing cellular retinoid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. The STRA6 Receptor Is Essential for Retinol-binding Protein-induced Insulin Resistance but Not for Maintaining Vitamin A Homeostasis in Tissues Other Than the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]

- 6. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinal - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

Unveiling 9-cis-Vitamin A Palmitate: A Technical Guide to its Discovery, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are critical for a myriad of physiological processes, including vision, immune function, and cellular differentiation. While all-trans-retinyl palmitate is the most well-known storage form of vitamin A, its geometric isomer, 9-cis-vitamin A palmitate, has garnered increasing interest for its unique biological properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Natural Occurrence

The discovery of this compound was not a singular event but rather a gradual recognition of its existence as a naturally occurring and synthetically inducible isomer of all-trans-retinyl palmitate. Early research into the geometric isomers of vitamin A primarily focused on the more biologically active all-trans and 13-cis forms. However, with the advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC), the presence of other isomers, including the 9-cis form, became increasingly evident.

The formation of 9-cis-retinyl palmitate is notably influenced by exposure to light and heat. Studies have shown that the exposure of all-trans-retinyl palmitate to indirect sunlight can lead to the formation of the 9-cis isomer[1]. This photochemical isomerization is a key factor in the presence of this compound in processed foods and supplements that have been exposed to light during manufacturing or storage. For instance, this compound has been identified as an isomer formed from vitamin A palmitate in corn flakes.

While its natural occurrence in a wide range of fresh, unprocessed biological tissues is not as extensively documented as that of the all-trans isomer, studies have demonstrated its presence and metabolic relevance in specific contexts. For example, research in mouse models has shown the accumulation of 9-cis-retinyl esters in the eye following oral administration of 9-cis-retinyl acetate, highlighting a pathway for its presence in ocular tissues[2]. The enzymatic hydrolysis of various retinyl palmitate isomers, including the 9-cis form, has been characterized in pig liver, indicating its role in vitamin A metabolism[3].

Quantitative Occurrence of 9-cis-Retinoid Derivatives

The following table summarizes available quantitative data on the occurrence and metabolic products of 9-cis-retinoids in various biological contexts. It is important to note that much of the available data comes from studies involving supplementation with 9-cis-retinoid precursors.

| Sample Type | Analyte | Concentration/Amount | Context | Reference |

| Human Plasma | 9-cis-Retinoic Acid | Increased from baseline | Following supplementation with retinyl palmitate (25,000-75,000 IU/day) | [4] |

| Pig Liver Homogenate | 9-cis-Retinyl Palmitate | Relative Hydrolase Activity: 2.4 ± 0.1 | Enzymatic hydrolysis rate relative to all-trans-retinyl palmitate (rate = 1) | [3] |

| Rpe65-/- Mouse Eye | 9-cis-Retinyl Esters | ~1.2 - 1.4 nmol/eye | Following administration of 9-cis-retinyl acetate | [2] |

Experimental Protocols

The accurate quantification of this compound requires specific and sensitive analytical methods. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Extraction of Retinyl Esters from Biological Tissues

This protocol is adapted from methodologies used for the analysis of retinoids in animal tissues.

Materials:

-

Homogenizer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Absolute ethanol (B145695)

-

Internal standard (e.g., retinyl acetate)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Homogenize a known weight of tissue in ice-cold PBS.

-

Add an equal volume of absolute ethanol containing a known amount of the internal standard to an aliquot of the homogenate.

-

Add a known volume of hexane to the mixture for extraction.

-

Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper hexane layer.

-

Repeat the hexane extraction on the remaining aqueous phase two more times.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of retinyl palmitate isomers.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Normal-phase or reverse-phase HPLC column (e.g., silica (B1680970) or C18).

Chromatographic Conditions (Example for Normal-Phase HPLC):

-

Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol (B130326) or ethyl acetate). The exact ratio should be optimized for the specific column and isomers of interest.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 325 nm.

-

Injection Volume: 20 µL

Quantification:

-

Prepare standard solutions of purified this compound and the internal standard at various concentrations to generate a calibration curve.

-

Inject the extracted samples and standards into the HPLC system.

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times compared to the standards.

-

Calculate the concentration of this compound in the original sample based on the peak area ratios relative to the internal standard and the calibration curve.

Experimental Workflow for Quantification

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule by binding to nuclear receptors. Instead, it serves as a precursor to the biologically active 9-cis-retinoic acid. The metabolic conversion and subsequent signaling cascade are outlined below.

Metabolic Conversion to 9-cis-Retinoic Acid

This compound undergoes enzymatic hydrolysis to yield 9-cis-retinol (B22316). This reaction is catalyzed by retinyl ester hydrolases present in various tissues, including the liver[3]. Subsequently, 9-cis-retinol is oxidized to 9-cis-retinal (B17824) and then further to 9-cis-retinoic acid by retinol (B82714) and retinal dehydrogenases, respectively.

Caption: Metabolic pathway of this compound to 9-cis-Retinoic Acid.

Signaling Pathway of 9-cis-Retinoic Acid

9-cis-retinoic acid is a potent signaling molecule that can bind to and activate two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). This dual activity distinguishes it from all-trans-retinoic acid, which only binds to RARs.

Upon binding to these receptors, 9-cis-retinoic acid induces a conformational change that leads to the recruitment of co-activator or co-repressor proteins. The receptor-ligand complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. RXRs are unique in their ability to form heterodimers with other nuclear receptors, including the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs), thus integrating multiple signaling pathways.

Caption: Signaling pathway of 9-cis-Retinoic Acid via nuclear receptors.

Conclusion

This compound is an important isomer of vitamin A with distinct origins and metabolic fates. While its direct role as a signaling molecule is not yet established, its conversion to the potent ligand 9-cis-retinoic acid places it at a crucial juncture in the regulation of gene expression. Further research is warranted to fully elucidate its natural distribution in the food chain and its precise physiological roles in various tissues. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this fascinating retinoid.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circulating endogenous retinoic acid concentrations among participants enrolled in a randomized placebo-controlled clinical trial of retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of 9-cis-Retinyl Palmitate in Metabolic Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-cis-retinyl palmitate is an endogenous ester of 9-cis-retinol (B22316), a geometric isomer of vitamin A. While present in smaller quantities than its all-trans counterpart, its metabolic product, 9-cis-retinoic acid (9cRA), serves as a high-affinity ligand for Retinoid X Receptors (RXRs). RXRs are master regulators of a vast array of metabolic processes, primarily through their function as obligate heterodimeric partners for numerous other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This technical guide delineates the current understanding of the endogenous role of 9-cis-retinyl palmitate in metabolic processes, focusing on its conversion to the active 9cRA and the subsequent downstream signaling events that impact glucose and lipid homeostasis. Due to a paucity of direct experimental data on 9-cis-retinyl palmitate, this guide will extrapolate from studies on 9-cis-retinoic acid and other 9-cis-retinoid precursors, highlighting the metabolic pathway that connects them.

Introduction: The 9-cis-Retinoid Axis

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of physiological functions. The biological activity of retinoids is mediated by nuclear receptors that function as ligand-inducible transcription factors. While all-trans-retinoic acid (atRA) is the canonical ligand for Retinoic Acid Receptors (RARs), its stereoisomer, 9-cis-retinoic acid (9cRA), is the specific high-affinity ligand for Retinoid X Receptors (RXRs).[1]

9-cis-retinyl palmitate is a storage form of 9-cis-retinol.[2] Endogenously, it is hydrolyzed by retinyl ester hydrolases to release 9-cis-retinol, which is then oxidized to 9-cis-retinaldehyde and subsequently to the active 9cRA.[3] This conversion is a critical step, as 9cRA is the molecule that directly engages with the nuclear receptor signaling pathways.

Signaling Pathways

The metabolic effects of 9-cis-retinyl palmitate are mediated by the transcriptional activity of 9cRA. Upon entering the nucleus, 9cRA binds to and activates RXRs. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as PPARs and LXRs. These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their expression.

Regulation of Glucose Metabolism

9cRA has been identified as a pancreas-specific autacoid that plays a role in glucose homeostasis.[4] Studies have shown that 9cRA can attenuate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[4] This effect is mediated, in part, by the downregulation of genes involved in glucose sensing and metabolism within the β-cell.

RXR, in partnership with PPARs, can also influence systemic glucose metabolism. For instance, the RXR/PPARγ heterodimer is a key regulator of adipocyte differentiation and insulin sensitivity.[5]

Regulation of Lipid Metabolism

The RXR/LXR heterodimer is a critical regulator of cholesterol and fatty acid metabolism.[6] Activation of LXR by its ligands leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 and G1 (ABCA1, ABCG1).[7] Furthermore, the RXR/LXR pathway stimulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[8]

Quantitative Data on Metabolic Effects

Direct quantitative data on the metabolic effects of 9-cis-retinyl palmitate are limited. The following tables summarize findings from studies using 9-cis-retinoic acid or its precursors, which provide insights into the potential effects of 9-cis-retinyl palmitate following its metabolic activation.

Table 1: Effects of 9-cis-Retinoids on Glucose Metabolism

| Parameter | Model System | Treatment | Dosage | Outcome | Reference |

| Glucose Tolerance | Mice | 9-cis-retinol (precursor to 9cRA) | 0.5 mg/kg | Impaired glucose disposal; ~2-fold higher blood glucose at 120 min post-glucose challenge | [4] |

| Pancreatic 9cRA Levels | Mice | Glucose challenge (2 g/kg) | - | >80% decrease in pancreatic 9cRA within 15 min | [4] |

| Insulin Secretion | Isolated mouse islets | 9cRA | 100 nM | Attenuation of glucose-stimulated insulin secretion | [4] |

Table 2: Effects of 9-cis-Retinoids on Lipid Profiles

| Parameter | Model System | Treatment | Dosage | Outcome | Reference |

| Serum Triglycerides | Former Smokers (Human) | 9-cis-RA | Not specified | Increased incidence of grade ≥2 hypertriglyceridemia | [9] |

| Serum Cholesterol | Former Smokers (Human) | 9-cis-RA | Not specified | Increased incidence of grade ≥2 hypercholesterolemia | [9] |

| Cholesterol Efflux | RAW264.7 Macrophages | 9-cis-β-carotene (precursor to 9cRA) | Not specified | 50% increase in cholesterol efflux to HDL | [10] |

Experimental Protocols

Synthesis of 9-cis-Retinyl Palmitate

A common method for the synthesis of 9-cis-retinyl palmitate involves the esterification of 9-cis-retinol with palmitoyl (B13399708) chloride.

-

Preparation of 9-cis-retinol: 9-cis-retinal (B17824) is reduced to 9-cis-retinol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like ethanol.[11]

-

Esterification: 9-cis-retinol is then reacted with palmitoyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine, in an inert solvent like dichloromethane.[11]

-

Purification: The resulting 9-cis-retinyl palmitate is purified using techniques like thin-layer chromatography (TLC) or column chromatography.[11]

In Vivo Administration

Oral gavage is a standard method for administering 9-cis-retinyl palmitate to animal models.

-

Vehicle Preparation: 9-cis-retinyl palmitate is dissolved in a suitable vehicle, such as vegetable oil, to the desired concentration (e.g., 10 mg/mL).[11]

-

Administration: A specific volume of the solution is administered directly into the stomach of the animal using a gavage needle. The volume is calculated based on the animal's body weight and the target dosage.

Quantification of 9-cis-Retinyl Palmitate and Metabolites in Tissues

High-performance liquid chromatography (HPLC) is the primary method for the quantification of retinoids.

-

Tissue Homogenization and Extraction: Tissues are homogenized, and lipids, including retinyl esters, are extracted using a solvent system such as a chloroform/methanol mixture (Folch extraction).[12]

-

Saponification (optional): To measure total retinol (B82714) (from retinyl esters), the lipid extract can be saponified using potassium hydroxide (B78521) to hydrolyze the esters.[13]

-

HPLC Analysis: The extracted retinoids are separated on a reverse-phase HPLC column (e.g., C18) and detected using a UV or fluorescence detector.[14] Quantification is achieved by comparing the peak areas to those of known standards.

Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal.[15]

-

Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure glucose turnover.[16]

-

Clamp Procedure: A continuous infusion of insulin is started. Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain euglycemia. The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.[16]

Conclusion and Future Directions

9-cis-retinyl palmitate, through its conversion to 9cRA, is positioned to play a significant role in the regulation of metabolic processes. The activation of RXR and its subsequent heterodimerization with key metabolic regulators like PPARs and LXRs provide a direct link between vitamin A metabolism and the control of glucose and lipid homeostasis. However, the existing research landscape has a notable gap in studies directly investigating the effects of 9-cis-retinyl palmitate. Future research should focus on:

-

Directly assessing the metabolic effects of 9-cis-retinyl palmitate in various metabolic disease models to provide quantitative data on its efficacy and potency.

-

Elucidating the tissue-specific roles of 9-cis-retinyl palmitate and its metabolites in regulating metabolic pathways.

-

Investigating the therapeutic potential of 9-cis-retinyl palmitate and other 9-cis-retinoids in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

A deeper understanding of the endogenous role of 9-cis-retinyl palmitate will be crucial for the development of novel therapeutic strategies targeting the RXR signaling axis for the management of metabolic diseases.

References

- 1. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Identification of 9-cis-retinoic acid as a pancreas-specific autacoid that attenuates glucose-stimulated insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver X receptor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Plasma Metabolomics Identify 9-cis-retinoic Acid and Dehydrophytosphingosine Levels as Novel biomarkers for Early Ventricular Fibrillation after ST-elevated Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for performing lipidomics in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Enzymatic Conversion of All-trans-Retinyl Palmitate to its 9-cis Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of all-trans-retinyl palmitate to its biologically active 9-cis isomers is a critical process in retinoid metabolism and signaling. While a direct one-step enzymatic conversion is not the primary described pathway, this technical guide elucidates the multi-step enzymatic cascade that leads to the formation of 9-cis-retinoids from all-trans-retinyl palmitate stores. This document provides an in-depth overview of the enzymes involved, their reaction mechanisms, and detailed experimental protocols for studying this pathway. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding of this pivotal biological process.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation. The biological activity of retinoids is highly dependent on their isomeric form, with the 9-cis isomers of retinol (B82714) and retinoic acid playing crucial roles as ligands for retinoid X receptors (RXRs). All-trans-retinyl palmitate serves as the primary storage form of vitamin A in the body. The mobilization and conversion of this stored retinoid to its active 9-cis forms are tightly regulated enzymatic processes. This guide details the key enzymatic steps involved in the transformation of all-trans-retinyl palmitate to 9-cis-retinoids, focusing on the hydrolysis of the ester bond followed by the isomerization of the resulting all-trans-retinol.

The Enzymatic Pathway: A Two-Step Conversion

The enzymatic conversion of all-trans-retinyl palmitate to 9-cis-retinoids is predominantly a two-step process involving hydrolysis and subsequent isomerization.

Step 1: Hydrolysis of all-trans-Retinyl Palmitate

The initial and obligatory step in the mobilization of stored vitamin A is the hydrolysis of all-trans-retinyl palmitate to all-trans-retinol. This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs) .

REHs are found in various tissues, with significant activity in the liver, the primary storage site for vitamin A. Several enzymes have been identified to possess REH activity, and their substrate specificity and regulation can vary.

Step 2: Isomerization of all-trans-Retinol to 9-cis-Retinol (B22316)